

A Comparative Analysis of Human and Rodent NCC Protein Sequences for Researchers

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A deep dive into the sequence homology and functional domains of the sodium-chloride cotransporter (NCC) across species, providing valuable insights for drug development and physiological research.

The sodium-chloride cotransporter (NCC), encoded by the SLC12A3 gene, is a critical protein in the regulation of electrolyte balance and blood pressure. Predominantly expressed in the distal convoluted tubule of the kidney, it facilitates the reabsorption of sodium and chloride ions. [1] Given its physiological significance, NCC is a key target for diuretic drugs used in the management of hypertension. Understanding the similarities and differences in the NCC protein sequence between humans and rodent models is paramount for the translation of preclinical research to clinical applications. This guide provides a comparative analysis of human, mouse, and rat NCC protein sequences, detailing their sequence conservation, domain organization, and the signaling pathways that govern their activity.

Quantitative Sequence Comparison

A multiple sequence alignment of the canonical NCC protein sequences from Homo sapiens (Human), Mus musculus (Mouse), and Rattus norvegicus (Rat) reveals a high degree of

conservation, underscoring the protein's essential and conserved function across these species. The following table summarizes the percentage of sequence identity and similarity.

Comparison	Sequence Identity (%)	Sequence Similarity (%)
Human vs. Mouse	91.5%	95.8%
Human vs. Rat	91.2%	95.7%
Mouse vs. Rat	96.9%	98.5%

Data generated from multiple sequence alignment using Clustal Omega.

Domain Organization: A High Degree of Conservation

The NCC protein is characterized by a structural arrangement that includes a cytosolic N-terminal domain, twelve transmembrane domains (TMs), and a cytosolic C-terminal domain. A comparative analysis of these domains between human and rodent NCC proteins indicates a remarkable level of conservation, particularly within the transmembrane domains responsible for ion transport.

Domain	Human (Amino Acid Residues)	Mouse (Amino Acid Residues)	Rat (Amino Acid Residues)	Conservation Highlights
N-terminus	1-135	1-135	1-135	Highly conserved, with key phosphorylation sites for regulatory kinases.
Transmembrane Domains (1-12)	~136-600	~136-600	~136-600	Exceptionally high conservation, reflecting the fundamental role of these domains in ion binding and translocation.
C-terminus	~601-1021	~601-1002	~601-1003	High conservation, containing crucial motifs for protein-protein interactions and regulation of transporter activity.

Experimental Protocols

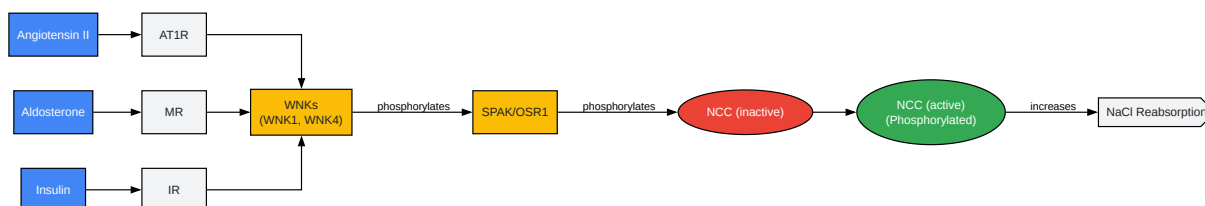
Methodology for Comparative Sequence Analysis

The quantitative data presented in this guide were generated through a standardized bioinformatics workflow.

1. **Sequence Retrieval:** The canonical amino acid sequences for human (Accession: P55017), mouse (Accession: P59158), and rat (Accession: P55018) NCC proteins were retrieved from the UniProt Knowledgebase (UniProtKB).
2. **Multiple Sequence Alignment:** A multiple sequence alignment was performed using the Clustal Omega web server. The default parameters were used for the alignment, which include the Gonnet protein weight matrix, a gap opening penalty of 10, and a gap extension penalty of 0.20.
3. **Analysis of Sequence Identity and Similarity:** The percentage of sequence identity and similarity was calculated from the Clustal Omega alignment output. Sequence identity refers to the percentage of identical amino acid residues at the same position in the alignment. Sequence similarity includes both identical and chemically similar amino acid residues.
4. **Domain Annotation:** The domain organization of the NCC proteins was determined based on annotations from the UniProt database and published literature. The retrieved sequences were then manually inspected within the alignment to compare the conservation of these functional domains across the three species.

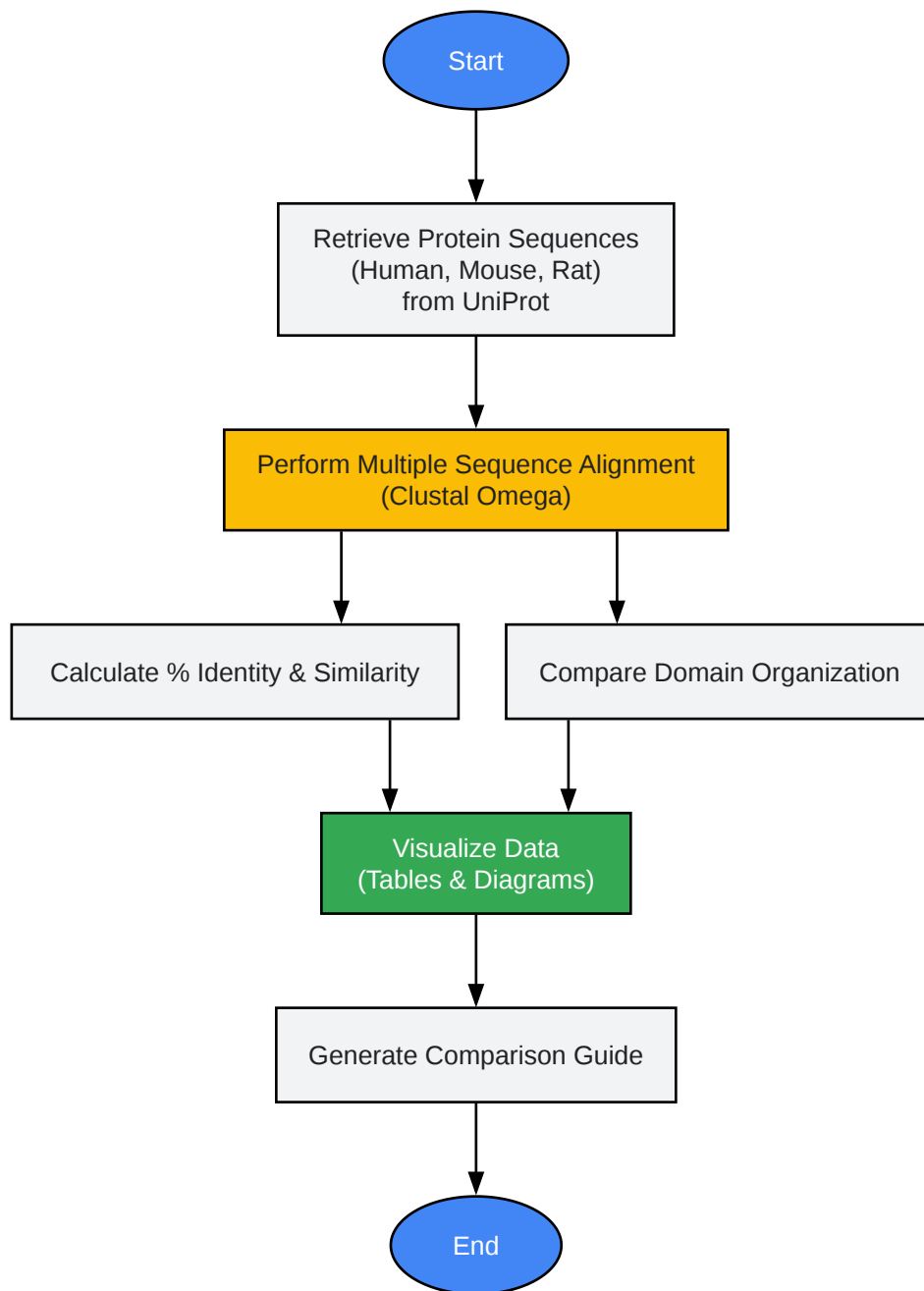
Signaling Pathways and Experimental Workflow

To visually represent the complex regulatory network of NCC and the workflow for this comparative analysis, the following diagrams were generated using Graphviz.



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Figure 1: Simplified signaling pathway for NCC activation.



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Figure 2: Workflow for the comparative analysis of NCC protein sequences.

Conclusion

The high degree of sequence and domain conservation of the NCC protein between humans and rodents validates the use of mouse and rat models in preclinical studies targeting this

transporter. However, the observed minor differences, particularly in the terminal regions, may have subtle implications for drug binding or regulatory protein interactions. This comparative guide provides a foundational resource for researchers, offering a clear and concise summary of the sequence-level relationships of this important therapeutic target.

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References

- [1. quandlelabs.com \[quandlelabs.com\]](https://www.quandlelabs.com)
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